molecular formula C12H18N2 B1302338 N-(2-aminophenyl)-N-cyclohexylamine CAS No. 74628-31-2

N-(2-aminophenyl)-N-cyclohexylamine

Cat. No.: B1302338
CAS No.: 74628-31-2
M. Wt: 190.28 g/mol
InChI Key: YQACKMXMLJSWFM-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-cyclohexylamine is an organic compound that features an amine group attached to a phenyl ring, which is further bonded to a cyclohexylamine moiety

Future Directions

While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .

Biochemical Analysis

Biochemical Properties

N-(2-aminophenyl)-N-cyclohexylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase enzymes, which are crucial for regulating gene expression through chromatin remodeling . The interaction between this compound and histone deacetylase enzymes involves binding to the active site of the enzyme, inhibiting its activity, and leading to changes in gene expression patterns.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylase enzymes by this compound can lead to the upregulation of genes involved in cell cycle regulation and apoptosis . This compound also impacts cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of histone deacetylase enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the transcription of genes that were previously repressed. Additionally, this compound may interact with other proteins involved in gene regulation, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on histone deacetylase enzymes . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit histone deacetylase enzymes and alter gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by altering the expression of metabolic enzymes, leading to changes in metabolite levels . The inhibition of histone deacetylase enzymes by this compound can also impact the regulation of metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-N-cyclohexylamine typically involves the reaction of 2-aminophenylamine with cyclohexylamine under specific conditions. One common method is the nucleophilic substitution reaction where 2-aminophenylamine reacts with cyclohexylamine in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-N-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amines, nitroso compounds, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-aminophenyl)-N-cyclohexylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-N-methylamine
  • N-(2-aminophenyl)-N-ethylamine
  • N-(2-aminophenyl)-N-propylamine

Uniqueness

N-(2-aminophenyl)-N-cyclohexylamine is unique due to its cyclohexylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-N-cyclohexylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACKMXMLJSWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363986
Record name N~1~-Cyclohexylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74628-31-2
Record name N~1~-Cyclohexylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexyl-(2-nitro-phenyl)-amine from Example E26.1 (3.0 g, 13.6 mmol) was dissolved in methanol (100 ml) and tin (II) chloride (12.9 g, 68.1 mmol) was added. The mixture was stirred for 20 h at room temperature then heated at reflux for 18 h and concentrated in vacuo. The residue was placed in EtOAC (100 ml), cooled down to 0° C. and pH was adjusted to 14 with conc. NH3. The precipitate was filtered off and washed with EtOAc. The filtrate was washed with 2M NH3, water then brine, dried and concentrated in vacuo to yield the title compound (2.25 g, 86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
86%

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